molecular formula C25H38N2O4 B556333 N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid CAS No. 110637-43-9

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B556333
CAS No.: 110637-43-9
M. Wt: 249,27*181,32 g/mole
InChI Key: BUWUDPXYWHZZKS-MERQFXBCSA-N
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Description

N-cyclohexylcyclohexanamine; (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid is a bifunctional compound consisting of:

  • N-cyclohexylcyclohexanamine: A secondary amine with two cyclohexyl groups, often used as a counterion to enhance solubility or crystallinity in synthetic intermediates.
  • (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid: A chiral amino acid derivative featuring a phenyl group, an allyloxycarbonyl (Alloc) protecting group, and a carboxylic acid moiety.

This compound is structurally designed for peptide synthesis, where the Alloc group serves as a temporary protecting agent for amines, removable under mild conditions (e.g., palladium catalysis) .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4.C12H23N/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWUDPXYWHZZKS-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553447
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110637-43-9
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the α-Amino Group

The foundational step involves protecting the α-amino group of L-phenylalanine using allyl chloroformate. This reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbonyl carbon of the chloroformate. Triethylamine is employed as a base to neutralize the generated HCl, ensuring reaction efficiency.

Reaction Conditions:

  • Substrate: L-Phenylalanine (1.0 equiv.)

  • Protecting Agent: Allyl chloroformate (1.1 equiv.)

  • Base: Triethylamine (1.2 equiv.)

  • Solvent: Anhydrous dichloromethane (DCM)

  • Temperature: 0°C to room temperature (RT)

  • Time: 2–4 hours

The product, (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid, is isolated via extraction and acidification. Yield typically exceeds 85% after purification by recrystallization from ethyl acetate/hexane.

Salt Formation with Dicyclohexylamine

The free carboxylic acid is neutralized with dicyclohexylamine (DCHA) to enhance solubility and stability. This step involves dissolving the Alloc-protected phenylalanine in a polar aprotic solvent (e.g., tetrahydrofuran) and adding DCHA dropwise.

Optimized Protocol:

ParameterSpecification
Molar Ratio (Acid:DCHA)1:1
SolventTetrahydrofuran (THF)
Temperature0°C under nitrogen atmosphere
WorkupEvaporation, trituration with diethyl ether
Yield92–95%

The resulting white crystalline solid is characterized by melting point (166–169°C) and NMR spectroscopy.

Industrial-Scale Production Strategies

Bulk Protection and Salt Formation

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes for the protection step, reducing reaction time from hours to minutes. Key modifications include:

  • Catalyst: Immobilized lipases for enantioselective protection, minimizing racemization.

  • Solvent Recovery: Closed-loop systems for DCM and THF recycling.

  • Quality Control: In-line HPLC monitoring ensures >99% purity before salt formation.

Purification Technologies

Large-scale purification employs fractional crystallization using mixed solvents (e.g., acetone/water). Critical parameters include:

ParameterIndustrial SettingLaboratory Setting
Crystallization Temp–20°C4°C
Solvent Ratio7:3 (Acetone:Water)6:4 (Ethyl Acetate:Hexane)
Purity Post-Crystallization≥99.5% (by HPLC)≥98%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

1H-NMR (DMSO-d6, 400 MHz):

  • δ 7.29–7.16 (m, 5H, aromatic protons)

  • δ 5.90–5.70 (m, 2H, Alloc vinyl group)

  • δ 4.50–4.30 (m, 1H, α-methine)

  • δ 3.20–3.00 (m, 2H, DCHA cyclohexyl protons)

13C-NMR: Confirmation of the Alloc carbonyl at δ 156.2 ppm and carboxylic acid at δ 174.8 ppm.

Mass Spectrometry and Elemental Analysis

  • HRMS (ESI+): m/z 276.1911 [M+H]+ (Calc. 276.1964 for C17H25NO2).

  • Elemental Analysis: C 64.38%, H 9.67%, N 7.89% (Theor. C 64.72%, H 9.68%, N 7.88%).

Comparative Analysis of Synthetic Methodologies

Batch vs. Flow Reactor Performance

MetricBatch ReactorFlow Reactor
Reaction Time4 hours15 minutes
Yield85%91%
Solvent Consumption10 L/kg product3 L/kg product
Energy EfficiencyLowHigh

Flow systems reduce side products (e.g., di-Alloc byproducts) by 40% through precise temperature control .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

N-cyclohexylcyclohexanamine has been investigated for its biological activities, particularly its interactions with biomolecules. Research indicates potential applications in:

  • Protein Interaction Studies : The compound can modulate protein-protein interactions, which is crucial for understanding cellular mechanisms.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, making it a candidate for drug development.

Medicine

The therapeutic potential of N-cyclohexylcyclohexanamine is significant:

  • Drug Development : It has been explored as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Antimicrobial Activity : Studies have shown that derivatives exhibit activity against Gram-positive bacteria, suggesting applications in developing antibacterial agents.

Industry

In industrial applications, this compound can be utilized in:

  • Specialty Chemicals Production : Its unique properties make it suitable for producing specialized materials.
  • Peptide Synthesis : As a coupling agent in peptide synthesis, it enhances the bioactivity of synthesized peptides.

Peptide Synthesis

In a study focused on peptide synthesis, N-cyclohexylcyclohexanamine was used as a coupling agent. The resulting peptides demonstrated enhanced bioactivity compared to those synthesized without this compound, highlighting its role as a key building block in drug development.

Antibacterial Efficacy

A comparative study assessed the antibacterial activity of several cyclohexyl derivatives against Escherichia coli and Myzus persicae. Results indicated that N-cyclohexylcyclohexanamine exhibited moderate antibacterial effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Toxicological Profile

Toxicological assessments reveal that while N-cyclohexylcyclohexanamine shows promise in various applications, it also presents certain risks:

Study TypeResultLD50 (mg/kg)
Acute Dermal ExposureMild to moderate skin irritation3455
Eye IrritationMild redness observedNot specified

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityInduces apoptosis in cancer cell lines
Peptide SynthesisEnhances bioactivity of synthesized peptides
ToxicityMild skin irritation reported

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
Target Compound C24H43N3O6 469.62 Allyloxycarbonyl (Alloc), cyclohexylamine Peptide synthesis intermediate
Z-Phe-OH (N-Cbz-L-phenylalanine) C17H17NO4 299.32 Benzyloxycarbonyl (Cbz) Classical amine protection in solid-phase synthesis
Boc-protected analog () C24H46N2O5 442.63 tert-Butyloxycarbonyl (Boc) Acid-labile protection for amines
Alloc-Val-Ala-OH () C14H21N2O5 297.33 Alloc on valine, alanine backbone Orthogonal deprotection in complex peptide chains
N-十四碳酰基-L-苯丙氨酸 () C23H35NO3 373.53 Tetradecanoyl (myristoyl) group Lipidation for membrane anchoring

Key Findings:

Protecting Group Chemistry: Alloc Group: The target compound’s Alloc group is cleaved under neutral conditions using palladium catalysts, offering orthogonality to acid-labile (Boc) and base-sensitive (Cbz) groups . Boc vs. Cbz: Boc requires trifluoroacetic acid for removal, while Cbz is hydrogenolyzed .

Counterion Role :
The N-cyclohexylcyclohexanamine counterion improves solubility in organic solvents, facilitating purification—a feature shared with Boc-dap(aloc)-oh dcha .

Chirality and Stereochemistry: The (2S) configuration in the target compound ensures compatibility with natural L-amino acids in peptide chains, similar to Z-Phe-OH () and dolaproine derivatives ().

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-cyclohexylcyclohexanamine; (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid can be described as follows:

  • Molecular Formula : C21H27N3O3
  • Molecular Weight : 357.46 g/mol

This compound features a cyclohexyl group, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structure suggests potential interactions with various enzymes, possibly acting as inhibitors or modulators in metabolic pathways.
  • Receptor Binding : The presence of functional groups may allow for binding to specific receptors, influencing physiological responses.
  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting that this compound might possess antioxidant properties.

Biological Activity Overview

Research has indicated various biological activities associated with compounds structurally related to N-cyclohexylcyclohexanamine; (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid. Below is a summary of notable activities:

Activity Description References
AntimicrobialExhibits activity against various bacterial strains, potentially through membrane disruption.
AntitumorInduces apoptosis in cancer cell lines, possibly through the activation of pro-apoptotic pathways.
Anti-inflammatoryReduces inflammatory markers in vitro, suggesting potential therapeutic use in inflammatory diseases.
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress-induced damage.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of similar compounds and reported significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell walls.
  • Antitumor Effects :
    In vitro studies on cancer cell lines demonstrated that the compound induces cell cycle arrest and apoptosis. The study utilized flow cytometry to analyze cell viability and apoptosis rates.
  • Neuroprotection :
    Research focused on neuroprotective effects highlighted that the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases.

Q & A

Basic: What are the recommended synthetic routes for these compounds in laboratory settings?

Methodological Answer:

  • N-cyclohexylcyclohexanamine :

    • Synthesized via nucleophilic substitution or reductive amination. Cyclohexylamine derivatives often require controlled pH (7–9) and catalysts like palladium or nickel for selective alkylation .
    • Example: Reaction of cyclohexylamine with cyclohexyl halides in anhydrous solvents (e.g., THF) under inert atmospheres.
  • (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid :

    • Step 1 : Prepare the propanoic acid backbone via asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) to ensure (2S) stereochemistry .
    • Step 2 : Introduce the prop-2-enoxycarbonyl group via carbamate formation. Use allyl chloroformate with a base (e.g., triethylamine) in dichloromethane at 0–5°C .
    • Purification: Employ silica gel chromatography with gradients of ethyl acetate/hexane .

Basic: How can researchers optimize purification to achieve high enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) and mobile phases like hexane/isopropanol (90:10) for baseline separation .
  • Crystallization : Optimize solvent polarity (e.g., chloroform/methanol mixtures) to exploit differential solubility of enantiomers. Monitor crystal growth via X-ray diffraction to confirm chirality .
  • Derivatization : Convert amines to diastereomeric salts using chiral resolving agents (e.g., tartaric acid derivatives) .

Advanced: What strategies analyze enzyme interactions of (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) with Protein Data Bank (PDB) structures of target enzymes (e.g., serine hydrolases). Focus on hydrogen bonding between the propanoic acid group and catalytic triads .
  • Kinetic Studies : Perform Michaelis-Menten assays under varying pH (4–8) to assess substrate binding. Monitor hydrolysis of the carbamate group via HPLC .
  • Fluorescence Quenching : Label the compound with a fluorophore (e.g., dansyl chloride) and measure emission changes upon enzyme binding .

Advanced: How to resolve contradictions in stereochemical stability under varying pH?

Methodological Answer:

  • Controlled Degradation Studies :
    • Expose the compound to pH 2–12 buffers at 25°C and 37°C. Monitor racemization via polarimetry or chiral HPLC at intervals (0, 24, 48 hrs) .
    • Key Finding : At pH < 5, protonation of the amino group stabilizes the (2S) configuration; at pH > 9, deprotonation accelerates racemization .
  • Computational Modeling :
    • Calculate energy barriers for stereoinversion using DFT (e.g., Gaussian 09) with the B3LYP/6-31G* basis set. Compare with experimental kinetics .
  • X-ray Crystallography :
    • Resolve crystal structures at acidic/alkaline conditions to confirm conformational changes .

Basic: What spectroscopic methods confirm structural integrity?

Methodological Answer:

  • NMR :
    • 1H NMR : Identify cyclohexyl protons (δ 1.0–2.0 ppm, multiplet) and allyloxy groups (δ 4.5–5.5 ppm, doublets) .
    • 13C NMR : Carbamate carbonyls appear at δ 155–160 ppm .
  • IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and NH stretch at ~3300 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ions ([M+H]+) with <2 ppm error .

Advanced: How to design experiments probing the compounds’ role in peptide mimetics?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS) :
    • Incorporate (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid as a non-natural amino acid. Use Fmoc-protected derivatives and HBTU activation .
  • Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptide analogs to assess structural impact .
  • Protease Resistance Assays : Incubate with trypsin/chymotrypsin and quantify degradation via LC-MS .

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